molecular formula C13H13BrN4OS B10969803 4-bromo-N-(3-cyano-4,5-dimethylthiophen-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

4-bromo-N-(3-cyano-4,5-dimethylthiophen-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Cat. No.: B10969803
M. Wt: 353.24 g/mol
InChI Key: IGALWGFUVZEIIP-UHFFFAOYSA-N
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Description

4-BROMO-N-(3-CYANO-4,5-DIMETHYL-2-THIENYL)-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that features a bromine atom, a cyano group, and a thienyl ring

Preparation Methods

The synthesis of 4-BROMO-N-(3-CYANO-4,5-DIMETHYL-2-THIENYL)-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include 4,5-dimethyl-2-thiophenecarboxylic acid, which undergoes bromination to introduce the bromine atom. Subsequent steps involve the formation of the pyrazole ring and the introduction of the cyano group. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The thienyl ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-BROMO-N-(3-CYANO-4,5-DIMETHYL-2-THIENYL)-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Researchers may investigate its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-BROMO-N-(3-CYANO-4,5-DIMETHYL-2-THIENYL)-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to receptor sites, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar compounds to 4-BROMO-N-(3-CYANO-4,5-DIMETHYL-2-THIENYL)-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE include other pyrazole derivatives and thienyl-containing compounds. These compounds may share similar chemical properties but differ in their specific functional groups or substituents, leading to variations in their reactivity and applications. The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C13H13BrN4OS

Molecular Weight

353.24 g/mol

IUPAC Name

4-bromo-N-(3-cyano-4,5-dimethylthiophen-2-yl)-1,5-dimethylpyrazole-3-carboxamide

InChI

InChI=1S/C13H13BrN4OS/c1-6-8(3)20-13(9(6)5-15)16-12(19)11-10(14)7(2)18(4)17-11/h1-4H3,(H,16,19)

InChI Key

IGALWGFUVZEIIP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C2=NN(C(=C2Br)C)C)C

Origin of Product

United States

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